Chloromethyl dodecanoate
Overview
Description
Preparation Methods
The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is conducted at an elevated temperature . The general reaction scheme is as follows:
C11H23COOH+CH2ClOH→C11H23COOCH2Cl+H2O
In industrial settings, this reaction is scaled up and optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Chloromethyl dodecanoate undergoes various chemical reactions, including:
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Substitution Reactions: : The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and amines .
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Hydrolysis: : this compound can be hydrolyzed in the presence of water and a base to yield dodecanoic acid and methanol .
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Oxidation: : The compound can be oxidized to form dodecanoic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative of dodecanoic acid .
Scientific Research Applications
Chloromethyl dodecanoate has several applications in scientific research:
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Organic Synthesis: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
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Biological Studies: : The compound is used in the preparation of derivatives for studying biological processes and interactions .
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Material Science: : this compound is used in the production of specialty polymers and coatings due to its ability to modify surface properties .
Mechanism of Action
Chloromethyl dodecanoate can be compared with other chloromethyl esters, such as chloromethyl octanoate and chloromethyl hexanoate. These compounds share similar reactivity due to the presence of the chloromethyl group but differ in their chain lengths and physical properties . This compound is unique in its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .
Comparison with Similar Compounds
- Chloromethyl octanoate
- Chloromethyl hexanoate
- Chloromethyl butanoate
These compounds vary in their chain lengths and, consequently, their solubility and reactivity profiles .
Properties
IUPAC Name |
chloromethyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-13(15)16-12-14/h2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHDYWCWXAASER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337603 | |
Record name | Chloromethyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-67-0 | |
Record name | Chloromethyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecanoic acid chloromethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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